molecular formula C25H39N3O3 B11044951 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11044951
M. Wt: 429.6 g/mol
InChI Key: ZXZRWOZBEAWKIL-UHFFFAOYSA-N
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Description

    N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: is a mouthful, so let’s break it down. This compound belongs to the class of piperazine derivatives.

  • It combines a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a cyclohexane ring and a carboxamide group.
  • The presence of the methoxyphenyl group (2-methoxyphenyl) adds further complexity to its structure.
  • Urapidil, a related compound, shares some similarities with this structure. Urapidil is an α-blocker used for treating essential hypertension and hypertensive emergencies .
  • Preparation Methods

    • The synthetic route to N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide involves several steps.
    • One key intermediate is 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol , which is formed via an addition reaction between 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)₃ in acetonitrile.
    • The overall yield of this route is approximately 45%.
    • The final product’s structure is confirmed by NMR and HRMS techniques.
  • Chemical Reactions Analysis

      N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific transformation. For example, oxidation might involve mild oxidants like hydrogen peroxide or potassium permanganate.
    • Major products could include derivatives with modified functional groups or stereochemistry.
  • Scientific Research Applications

    • In research, this compound finds applications in multiple fields:

        Medicine: Its α-blocking properties make it useful for managing hypertension and hypertensive crises.

        Biology: It can cross the blood-brain barrier and activate 5HT-1A receptors, contributing to its central antihypertensive activity.

        Chemistry: Researchers explore its reactivity and potential modifications.

        Industry: Urapidil formulations (injections, oral capsules, and eye drops) benefit from its rapid onset and controllability.

  • Mechanism of Action

      N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide: lowers peripheral blood pressure without affecting heart rate or intracranial pressure.

    • It can prevent reflex tachycardia due to its unique mechanism.
    • Activation of the 5HT-1A receptor contributes to its central antihypertensive effects.
  • Comparison with Similar Compounds

      Urapidil: is a close relative, sharing structural features.

    • Highlighting its uniqueness, we can compare it to other piperazine-based compounds.
    • Similar compounds include those with piperazine cores and modifications at the phenyl ring.

    Properties

    Molecular Formula

    C25H39N3O3

    Molecular Weight

    429.6 g/mol

    IUPAC Name

    N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

    InChI

    InChI=1S/C25H39N3O3/c1-18(2)17-21(26-24(29)20-11-9-19(3)10-12-20)25(30)28-15-13-27(14-16-28)22-7-5-6-8-23(22)31-4/h5-8,18-21H,9-17H2,1-4H3,(H,26,29)

    InChI Key

    ZXZRWOZBEAWKIL-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

    Origin of Product

    United States

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